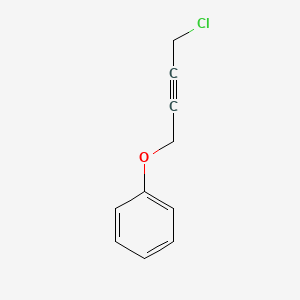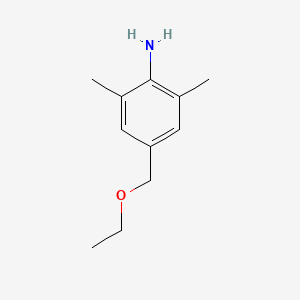
4-(ethoxymethyl)-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxymethyl group and two methyl groups attached to the benzene ring, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxymethyl)-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-(ethoxymethyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
4-(ethoxymethyl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of anesthetics and analgesics.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in the manufacturing of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(ethoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
4-Ethoxyaniline: An aromatic amine with an ethoxy group attached to the benzene ring.
2,4-Dimethylaniline: An aromatic amine with two methyl groups attached at the 2 and 4 positions of the benzene ring.
Uniqueness
4-(ethoxymethyl)-2,6-dimethylaniline is unique due to the presence of both ethoxymethyl and dimethyl groups on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-(ethoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6H,4,7,12H2,1-3H3 |
Clé InChI |
SPJNZXGDSPWTDI-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC(=C(C(=C1)C)N)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide](/img/structure/B8568198.png)
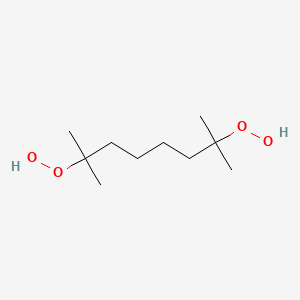


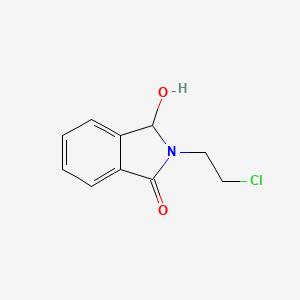
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)
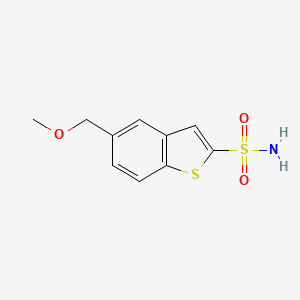
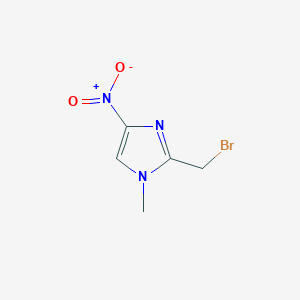
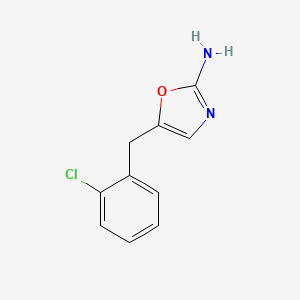
![4-(Bromomethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B8568274.png)
![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)

